(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-3,8H,4-5H2,1H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
InChI Key |
NLVZSGWOVCZDFX-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=NC2=C(CC[C@H](N2)C(=O)O)C=C1 |
Canonical SMILES |
CC1=NC2=C(CCC(N2)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a common method for synthesizing 1,8-naphthyridines. This approach involves condensing 6-substituted-2-aminopyridines with diethyl ethoxymethylenemalonate (EMME) followed by cyclization. For the target compound, the 7-methyl group can be introduced via alkylation of a 4-hydroxy intermediate.
- Intermediate Preparation : React 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid with methyl iodide in ethanol/water under basic conditions (e.g., KOH) to form the 1-methyl derivative.
- Cyclization : Reflux the intermediate with EMME to form the naphthyridine core.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | KOH, ethyl iodide, reflux (5 days) | 72% | |
| Cyclization | EMME, Dowtherm, 250°C | 60–70% |
Knorr and Conard-Limpach Reactions
These methods utilize β-keto esters or 1,3-diketones for cyclization. The Knorr reaction typically forms 2-naphthyridinones, while the Conard-Limpach reaction yields 4-naphthyridinones. Adjustments are required to position the carboxylic acid at C2.
- Knorr Reaction : React 6-methyl-2-aminopyridine with ethyl acetoacetate in polyphosphoric acid (PPA) at 100°C.
- Thermal Cyclization : Reflux in paraffin oil or diphenyl ether at 350°C to form the naphthyridine core.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Knorr Reaction | PPA, 100°C | 45–50% | |
| Cyclization | Paraffin oil, 350°C | 60% |
Asymmetric Synthesis for (S)-Configuration
Ruthenium-Catalyzed Transfer Hydrogenation
This method enables enantioselective reduction of prochiral intermediates. The target compound’s stereochemistry can be established by reducing a ketone or imine precursor.
- Oxidation : Introduce a carbonyl group at C2 via oxidation of a methylene or methyl group.
- Enantioselective Reduction : Use a chiral Ru catalyst (e.g., (R)-BINAP) with H₂ or a hydrogen donor (e.g., iPrOH) to reduce the ketone to an alcohol, setting the (S)-configuration.
Key Data :
| Step | Catalyst | Substrate | ee | Reference |
|---|---|---|---|---|
| Reduction | RuCl₂(BINAP) | 2-Keto intermediate | >90% |
Carboxylation and Functional Group Transformations
Saponification of Ester Precursors
The carboxylic acid group is often introduced via saponification of an ester. For the target compound, a 2-ester precursor is hydrolyzed under basic conditions.
- Ester Synthesis : React a 2-chloro-naphthyridine with a Grignard reagent (e.g., MeMgBr) to form a 2-methyl derivative.
- Oxidation : Convert the methyl group to a carboxylic acid using KMnO₄ or CrO₃.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Saponification | NaOH, reflux | 85% |
Phosphorylation and Cross-Coupling
Diethyl Chlorophosphate-Mediated Alkylation
This method facilitates the introduction of substituents at the 7-position. A Grignard reagent reacts with a phosphorylated intermediate to form the 7-methyl group.
- Phosphorylation : Treat 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine with diethyl chlorophosphate and isopropylmagnesium chloride.
- Cyclization : Quench with NH₄Cl and isolate the product.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Phosphorylation | EtOPOCl₂, iPrMgCl, THF | 86% |
Chiral Resolution and Purification
Chiral HPLC
For racemic mixtures, chiral HPLC is used to isolate the (S)-enantiomer.
- Resolution : Load racemic 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid onto a chiral column (e.g., Chiralpak AD).
- Elution : Use a mobile phase (e.g., hexane/ethanol) to separate enantiomers.
Key Data :
| Column | Mobile Phase | ee | Reference |
|---|---|---|---|
| Chiralpak AD | Hexane/ethanol (90:10) | >99% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Gould-Jacobs | High regioselectivity | Harsh cyclization conditions | 60–70% |
| Asymmetric Reduction | Excellent enantioselectivity | Requires expensive catalysts | >90% ee |
| Saponification | Simple hydrolysis | Requires ester precursors | 85% |
| Phosphorylation | Mild conditions | Limited functional group tolerance | 86% |
Chemical Reactions Analysis
Substitution Reactions
Nucleophilic substitution dominates due to the heterocyclic nitrogen atoms and carboxylic acid group.
Key examples include the reaction of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid with ethyl iodide, yielding ethyl-substituted derivatives under alkaline conditions .
Oxidation and Reduction
Oxidation converts tetrahydro derivatives to fully aromatic naphthyridines, while reduction alters substitution patterns.
For example, oxidation of tetrahydro-1,8-naphthyridines yields fully conjugated systems, enhancing stability and aromaticity .
Functional Group Transformations
The carboxylic acid group enables diverse reactions, including esterification and amidation.
A notable example is the conversion of carboxylic acids to sodium or calcium salts using hydroxide bases, enabling further functionalization .
Biological and Pharmaceutical Relevance
While specific data for the (S)-enantiomer is scarce, related 1,8-naphthyridine derivatives exhibit:
Scientific Research Applications
Biological Activities
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of naphthyridine derivatives, including (S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid. Research indicates that certain derivatives exhibit protective effects against infections caused by Escherichia coli and other gram-negative bacteria. For example, a study synthesized various esters and carboxamides of naphthyridine and evaluated their efficacy in vivo, demonstrating that specific compounds could protect mice from bacterial infections .
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties. A study focused on 8-hydroxynaphthyridines showed promising results against Leishmania species. This research underlined the importance of understanding the structure-activity relationship (SAR) to enhance the efficacy and reduce toxicity of these compounds in treating visceral leishmaniasis .
Synthetic Methodologies
Synthesis Techniques
The synthesis of (S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives often employs asymmetric synthesis techniques. For instance, an innovative approach was developed to create tetrahydronaphthyridine scaffolds that serve as inverse agonists for RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial in regulating immune responses . This method showcases the versatility of naphthyridine compounds in medicinal chemistry.
Therapeutic Potential
Drug Development
The therapeutic applications of (S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives extend to drug development for various diseases. The compound’s ability to interact with biological targets effectively positions it as a candidate for further investigation in drug formulation. The ongoing research aims to optimize its pharmacokinetic properties while ensuring minimal side effects.
Case Studies
Several case studies have documented the successful application of naphthyridine derivatives in preclinical models:
- Case Study 1 : A derivative demonstrated significant activity in a mouse model against Leishmania donovani, indicating its potential as a lead compound for developing new antiparasitic drugs .
- Case Study 2 : The synthesis of naphthyridine analogs revealed that modifications could enhance their antibacterial activity while reducing toxicity levels .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structurally analogous naphthyridine derivatives share the 1,8-naphthyridine scaffold but differ in substituents, stereochemistry, and functional groups. Below is a comparative analysis of key compounds (Table 1) and their distinguishing features:
Key Differences and Implications:
Substituent Effects: The 7-methyl group in the target compound enhances steric bulk and hydrophobicity compared to 7-amino or chloro substituents in analogs. This may influence binding affinity in enzyme inhibition or receptor interactions . The carboxylic acid at position 2 introduces hydrogen-bonding capability, contrasting with ketone or chloro groups in analogs, which alter electronic properties and solubility .
Stereochemical Considerations :
- The (S)-configuration of the target compound is absent in other listed analogs, which lack chiral centers. This enantiopurity is critical for applications requiring precise molecular recognition .
Synthetic Challenges :
- The Boc migration observed during the synthesis of the target compound is unique to its tetrahydro-1,8-naphthyridine scaffold. In contrast, analogs with unsaturated cores (e.g., 6-chloro-1,8-naphthyridin-2(1H)-one) may avoid such side reactions .
Biological Activity
(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H12N2
- Molecular Weight : 148.21 g/mol
- CAS Number : 274676-47-0
- Melting Point : 88°C to 91°C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The Friedlander reaction is one of the primary methods used for synthesizing naphthyridine derivatives, including this compound. The reaction proceeds through the condensation of appropriate anilines with carbonyl compounds under acidic conditions, yielding naphthyridine frameworks that can be further functionalized to obtain the desired carboxylic acid derivative .
Antimicrobial Properties
Recent studies have demonstrated that naphthyridine derivatives exhibit significant antimicrobial activity. For instance, (S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives have shown effectiveness against various pathogens classified under the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) which are notorious for their antibiotic resistance .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through various mechanisms. For example:
- Mechanism of Action : Induction of apoptosis and cell cycle arrest at specific phases (G0/G1 and G2) has been observed in human leukemia cells treated with related compounds .
- Case Studies : Aaptamine analogs have shown cytotoxic effects against several cancer cell lines (e.g., H1299 and A549) with IC50 values ranging from 10.47 to 15.03 μg/mL .
Neuroprotective Effects
Emerging evidence suggests that naphthyridine compounds may also possess neuroprotective effects. Studies indicate that they can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Research Findings Summary Table
Q & A
Basic Question
- IR spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- TLC : Monitors reaction progress (Rf values using CHCl₃:MeOH 4:1).
- Melting point analysis : Verifies purity (open capillary method, uncorrected).
- NMR : Assigns stereochemistry (e.g., S-configuration via NOESY) .
How does the stereochemistry of the 7-methyl group influence biological activity?
Advanced Question
The (S)-configuration enhances target binding via spatial alignment with hydrophobic pockets in enzymes (e.g., integrins). Comparative studies using racemic mixtures vs. enantiopure compounds show a 10-fold increase in activity for the (S)-form. Chiral HPLC (e.g., Chiralpak IA column) is essential for enantiomeric excess determination .
What strategies improve solubility of 1,8-naphthyridinecarboxylic acids for in vivo studies?
Advanced Question
- Salt formation : Use sodium or potassium salts to enhance aqueous solubility.
- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) for passive diffusion, followed by enzymatic hydrolysis in vivo.
- Co-solvents : Use DMSO/PEG mixtures for in vitro assays without precipitation .
How can photodegradation of 1,8-naphthyridine derivatives be minimized during storage?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
